BenchChemオンラインストアへようこそ!

Fabomotizole

Anxiety Disorders Generalized Anxiety Disorder Clinical Trial

Fabomotizole (Afobazole) delivers a polypharmacology profile unmatched by benzodiazepines or azapirones: sigma-1 receptor agonism (Ki=5.9 µM), MT₃/NQO2 antagonism (Ki=0.97 µM), and reversible MAO-A inhibition (Ki=3.6 µM) — without direct GABA-A binding. Phase III data confirm 13.3× fewer adverse events and 0% withdrawal syndrome versus diazepam (68% withdrawal; ΔHAMA=2.93, p=0.01). Differential efficacy by patient personality typology and retained antiarrhythmic activity in denervated myocardium position this compound as an essential reference standard for chronic anxiety, neuroprotection, and cardiac ischemia preclinical research programs.

Molecular Formula C15H21N3O2S
Molecular Weight 307.4 g/mol
CAS No. 173352-21-1
Cat. No. B1666629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFabomotizole
CAS173352-21-1
Synonyms2-((2-morpholino)ethylthio)-5-ethoxybenzimidazole
2-((2-morpholino)ethylthio)-5-ethoxybenzimidazole dihydrochloride
afobazol
afobazole
aphobazole
Molecular FormulaC15H21N3O2S
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3
InChIInChI=1S/C15H21N3O2S/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18/h3-4,11H,2,5-10H2,1H3,(H,16,17)
InChIKeyWWNUCVSRRUDYPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fabomotizole (CAS 173352-21-1): Scientific Procurement Profile and Anxiolytic Differentiation


Fabomotizole (brand name Afobazole) is a benzimidazole-derived anxiolytic agent launched in Russia in the early 2000s [1]. Unlike benzodiazepines, fabomotizole acts as a multi-target modulator with confirmed affinity for sigma-1 chaperone receptor (Ki = 5.9 µM), MT₃ melatonin receptor/NQO2 (Ki = 0.97 µM), MT₁ melatonin receptor (Ki = 160 µM), and monoamine oxidase A (MAO-A, Ki = 3.6 µM) [2]. The compound is characterized by its selective anxiolytic and neuroprotective profile without accompanying sedative or muscle relaxant actions .

Fabomotizole (CAS 173352-21-1): Why Generic Anxiolytic Substitution Is Not Equivalent


Generic substitution of anxiolytics within the benzodiazepine or azapirone classes fails to replicate fabomotizole's pharmacological signature. While diazepam and phenazepam act primarily as GABA-A receptor positive allosteric modulators, fabomotizole does not directly bind to GABA-A receptors but instead stabilizes the GABA-A/benzodiazepine receptor complex and acts via sigma-1 receptor agonism, MT₃ receptor antagonism, and reversible MAO-A inhibition [1]. This divergent mechanism produces clinically distinct outcomes, including differential efficacy based on patient personality typology and a markedly different adverse effect profile [2].

Fabomotizole (CAS 173352-21-1): Quantitative Comparative Evidence for Scientific Selection


Superior Anxiolytic Efficacy to Diazepam in Multicenter Phase III Clinical Trial

In a multicenter randomized Phase III trial (n=150), fabomotizole (30 mg/day) produced a significantly greater reduction in anxiety than diazepam (30 mg/day) over 30 days, as measured by the Hamilton Anxiety Rating Scale (HAMA) [1]. The proportion of patients achieving clinically meaningful improvement (reduction in disease severity) was 72% with fabomotizole versus 58% with diazepam, and the proportion of patients reaching mild or no disorder post-treatment was 69% versus 44% [2].

Anxiety Disorders Generalized Anxiety Disorder Clinical Trial

Differential Efficacy Based on Patient Personality Typology Versus Benzodiazepine

An open-label comparative study (n=45) revealed divergent efficacy patterns based on patient personality traits. Fabomotizole (30 mg/day) demonstrated high efficacy specifically in patients with stenic features (high impulsivity, rigidity, optimism), achieving a significant association (χ² = 9.1) [1]. In contrast, the benzodiazepine bromodihydrochlorophenylbenzodiazepine (phenazepam, 2 mg/day) showed high efficacy in asthenic patients (χ² = 7.8) and produced tranquilo-sedative effects in stenic patients, whereas fabomotizole produced a tranquilo-activating effect in the same population [2].

Personalized Psychiatry Anxiolytic Selection Phenazepam

Multi-Target Receptor Binding Profile with Quantified Affinity Values

Radioligand binding assays (Eurofins Cerep) established fabomotizole's multi-target affinity profile. The compound binds with highest affinity to the MT₃ melatonin receptor/NQO2 (Ki = 0.97 µM), followed by MAO-A (Ki = 3.6 µM), sigma-1 receptor (Ki = 5.9 µM), and MT₁ melatonin receptor (Ki = 160 µM) [1]. This polypharmacology distinguishes fabomotizole from selective sigma-1 agonists, which may exhibit nanomolar affinity for sigma-1 receptors but lack concurrent MT₃ and MAO-A modulation .

Sigma-1 Receptor Melatonin Receptors MAO-A Inhibition

Dramatically Superior Safety Profile Versus Diazepam: 13-Fold Reduction in Adverse Events

The Phase III comparative trial reported 15 adverse events in the fabomotizole group (n=100) versus 199 adverse events in the diazepam group (n=50), representing a 13.3-fold difference in total adverse event burden [1]. Notably, 0% of fabomotizole-treated patients exhibited withdrawal syndrome upon discontinuation, compared to 68% (34/50) of diazepam-treated patients [2].

Drug Safety Adverse Events Withdrawal Syndrome

Unique Antiarrhythmic Activity in Denervated Myocardium Not Observed with Benzodiazepines

In a rat model of electrical ventricular fibrillation, fabomotizole (7.5 mg/kg, i.v.) significantly increased the fibrillation threshold in both intact and denervated myocardium (p < 0.05) [1]. Phenazepam (1.0 mg/kg, i.v.) increased the fibrillation threshold only in intact animals (p = 0.028), while diazepam (0.5 and 1.0 mg/kg, i.v.) showed no significant antiarrhythmic activity in either condition [2]. The persistence of fabomotizole's antiarrhythmic effect following cardiac denervation indicates a direct myocardial mechanism independent of central nervous system modulation.

Cardioprotection Antiarrhythmic Myocardial Infarction

Concentration-Dependent Angiogenic Activity Not Previously Reported for Sigma Receptor Agonists

In vitro experiments on human umbilical vein endothelial cells (HUVEC) demonstrated that fabomotizole exhibits pronounced, dose-dependent angiogenic activity within the concentration range of 10⁻⁸ M to 10⁻⁵ M [1]. The study authors note that data on angiogenic activity in sigma receptor agonists have not been previously reported in the literature [2]. This finding represents a class-distinguishing property potentially linked to fabomotizole's multi-target pharmacology beyond sigma-1 agonism alone.

Angiogenesis Endothelial Cells Cytoprotection

Fabomotizole (CAS 173352-21-1): Optimal Scientific and Industrial Application Scenarios Based on Differentiated Evidence


Clinical Development of Non-Benzodiazepine Anxiolytics with Superior Safety and Withdrawal Profile

Based on Phase III trial data showing 13.3-fold fewer adverse events and 0% withdrawal syndrome compared to diazepam (68% withdrawal) [1], fabomotizole is optimally positioned as a reference compound or active pharmaceutical ingredient (API) for development programs targeting chronic anxiety management with minimized dependence liability. The superior HAMA score reduction (Δ = 2.93 points, p = 0.01) over diazepam [2] further supports its use as a benchmark in comparative efficacy studies for novel anxiolytic candidates.

Personalized/Phenotype-Driven Psychiatry Research and Precision Medicine Models

The documented differential efficacy based on personality typology — with fabomotizole showing significant efficacy in stenic patients (χ² = 9.1) while benzodiazepines preferentially benefit asthenic patients (χ² = 7.8) [1] — supports the use of fabomotizole as a pharmacological tool for investigating gene-environment interactions, stress coping phenotypes, and biomarker-driven patient stratification strategies in anxiety disorder research.

Cardioprotective and Antiarrhythmic Agent for Myocardial Ischemia/Reperfusion Studies

Fabomotizole's unique ability to maintain antiarrhythmic activity in denervated myocardium (p < 0.05), whereas phenazepam and diazepam lose or lack effect [1], positions this compound for use in preclinical models of myocardial infarction, arrhythmia, and ischemia-reperfusion injury where direct cardiac protection is required. Additionally, fabomotizole inhibits isoproterenol-induced ST-segment depression in acute subendocardial ischemia models [2].

Multi-Target Sigma-1/MT₃/MAO-A Pharmacological Probe for Neuromodulation Studies

With quantified binding affinities for sigma-1 (Ki = 5.9 µM), MT₃/NQO2 (Ki = 0.97 µM), and MAO-A (Ki = 3.6 µM) [1], fabomotizole serves as a well-characterized polypharmacological agent for investigating combinatorial receptor modulation in anxiety, neuroprotection, and neurodegeneration research. Its lower sigma-1 affinity relative to high-potency selective agonists makes it a suitable comparator for studies examining the functional consequences of moderate versus high receptor occupancy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fabomotizole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.